molecular formula C9H13ClF2N2O2S B15239121 N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride

Cat. No.: B15239121
M. Wt: 286.73 g/mol
InChI Key: PIBVHCRHQWJYME-UHFFFAOYSA-N
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Description

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a 3-amino-2,4-difluorophenyl group linked to a propane sulfonamide backbone, with a hydrochloride counterion enhancing solubility. This compound is structurally tailored for applications in medicinal chemistry, leveraging the electron-withdrawing fluorine atoms for metabolic stability and the amino group for hydrogen bonding interactions. Its synthesis likely involves sulfonylation of a 3-amino-2,4-difluoroaniline precursor, followed by hydrochloric acid salt formation .

Properties

Molecular Formula

C9H13ClF2N2O2S

Molecular Weight

286.73 g/mol

IUPAC Name

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C9H12F2N2O2S.ClH/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11;/h3-4,13H,2,5,12H2,1H3;1H

InChI Key

PIBVHCRHQWJYME-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-amino-2,4-difluorobenzene.

    Sulfonation: The 3-amino-2,4-difluorobenzene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The sulfonated intermediate is then alkylated with 1-bromopropane to form the final product.

The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituents Molecular Formula Key Features
N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide HCl 3-amino-2,4-difluorophenyl C₉H₁₁ClF₂N₂O₂S Amino group, difluoro substitution, HCl salt
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide HCl (2306278-47-5) 2,4-difluoro-3-formylphenyl C₁₀H₁₀ClF₂NO₃S Formyl group replaces amino; aromatic aldehyde functionality
N-(2,4-difluorophenyl)propane-1-sulfonamide (918523-57-6) 2,4-difluorophenyl C₉H₁₀F₂NO₂S Lacks amino group; free base form
N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamide HCl (ENAH98CB78C4) 4-amino-4-methylcyclohexyl C₁₀H₂₁ClN₂O₂S Aliphatic cyclohexyl ring; methyl substitution

Functional Differences

  • Amino Group vs. Formyl Group: The amino group in the target compound facilitates hydrogen bonding, making it suitable for targeting enzymes or receptors. In contrast, the formyl derivative (2306278-47-5) may serve as an intermediate for further functionalization (e.g., Schiff base formation) .
  • Aromatic vs. Aliphatic Backbones: The cyclohexyl analog (ENAH98CB78C4) exhibits a non-aromatic structure, likely altering lipophilicity and pharmacokinetic profiles compared to the aromatic target compound .
  • Salt Form : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations, whereas free-base analogs (e.g., 918523-57-6) may require protonation in physiological environments .

Biological Activity

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12F2N2O2S·HCl
  • Molecular Weight : 286.73 g/mol
  • CAS Number : 1383745-19-4

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression, similar to other sulfonamide derivatives which are known to interfere with metabolic pathways in cancer cells.
  • Antineoplastic Properties : Preliminary studies suggest that this compound exhibits antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineConcentrationObserved EffectReference
Study 1U87-MG (Glioma)10 µMInduction of apoptosis via ROS generation
Study 2A549 (Lung Cancer)5 µMInhibition of cell proliferation and migration
Study 3MCF-7 (Breast Cancer)20 µMUpregulation of pro-apoptotic proteins (BAX)

Case Study 1: Glioma Treatment

In a study involving U87-MG glioma cells, treatment with this compound at a concentration of 10 µM resulted in significant apoptosis. This was mediated by increased reactive oxygen species (ROS) production which led to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Study 2: Lung Cancer Inhibition

Another investigation focused on A549 lung cancer cells treated with the compound at a concentration of 5 µM. The results indicated a marked reduction in cell proliferation and migration, suggesting potential applications in lung cancer therapy .

Research Findings and Implications

Research indicates that this compound has promising biological activities that warrant further investigation. Its ability to induce apoptosis and inhibit cell proliferation positions it as a potential candidate for cancer therapy.

Future Directions

Further studies are needed to:

  • Elucidate the precise molecular mechanisms underlying its biological effects.
  • Conduct in vivo studies to assess its efficacy and safety profile.
  • Explore its potential synergistic effects when combined with other therapeutic agents.

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